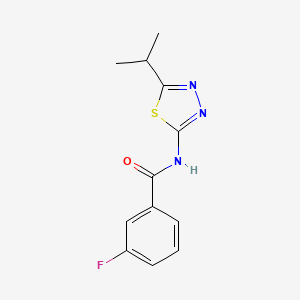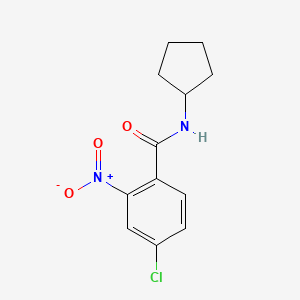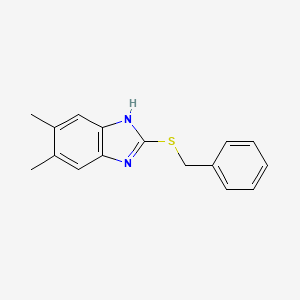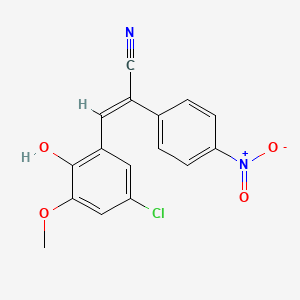
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as CHPN, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit cell proliferation and induce apoptosis. In addition, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antibacterial activity against Gram-positive bacteria.
実験室実験の利点と制限
One advantage of using 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its anti-cancer activity against a variety of cancer cell lines. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, in order to better understand how it works and how it can be used to develop new cancer treatments. Another area of research could be to explore the potential use of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile as an anti-inflammatory agent. Finally, future research could focus on developing new synthesis methods for 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile that could increase its yield and make it more readily available for use in lab experiments.
合成法
The synthesis of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically around 60%.
科学的研究の応用
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
(E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-23-15-8-13(17)7-11(16(15)20)6-12(9-18)10-2-4-14(5-3-10)19(21)22/h2-8,20H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKPVAEVVMXNC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

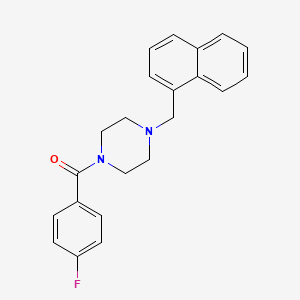
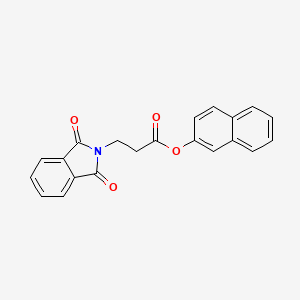

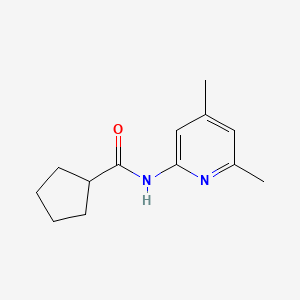
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
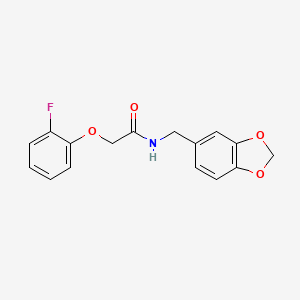
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
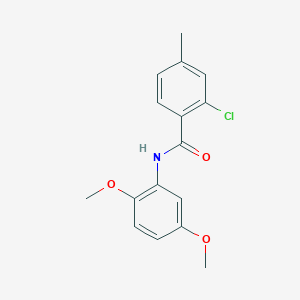
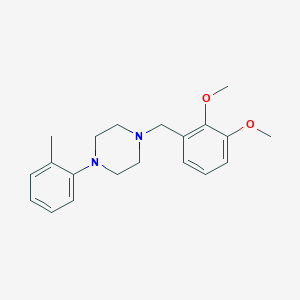
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
